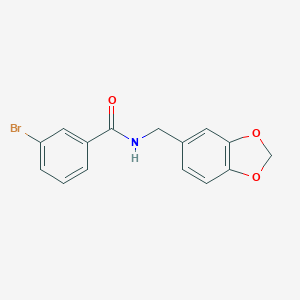

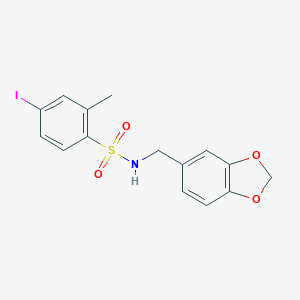

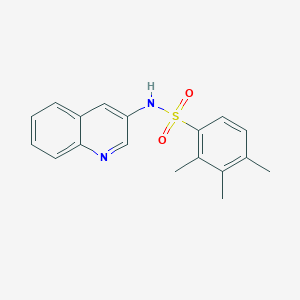

![molecular formula C15H19Cl2NO5S B225371 Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the family of sulfonamide compounds and has been extensively studied for its effects on various biological systems.

Aplicaciones Científicas De Investigación

DIDS has been extensively used in scientific research for its ability to inhibit chloride channels, anion transporters, and carbonic anhydrases. It has been used to study the role of chloride channels in various biological systems such as the nervous system, muscle cells, and epithelial cells. DIDS has also been used to study the role of anion transporters in red blood cells, kidney cells, and other cells that are involved in the transport of ions across cell membranes. Furthermore, DIDS has been used to study the role of carbonic anhydrases in regulating the pH of various biological fluids such as blood, cerebrospinal fluid, and gastric juice.

Mecanismo De Acción

DIDS inhibits chloride channels and anion transporters by binding to their extracellular domains. It also inhibits carbonic anhydrases by binding to their active sites. The binding of DIDS to these proteins results in the inhibition of their activity, which leads to a decrease in the transport of ions and regulation of pH.

Biochemical and Physiological Effects

DIDS has been shown to have various biochemical and physiological effects on different biological systems. It has been shown to reduce the amplitude and frequency of action potentials in neurons, decrease the contractility of smooth muscle cells, and inhibit the transport of anions in red blood cells and kidney cells. Furthermore, DIDS has been shown to decrease the secretion of gastric acid and increase the secretion of bicarbonate in the stomach.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DIDS has several advantages for lab experiments. It is a potent inhibitor of chloride channels, anion transporters, and carbonic anhydrases, which makes it an excellent tool for studying the role of these proteins in biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for research. However, DIDS has some limitations as well. It is not very selective, and it can inhibit other proteins in addition to chloride channels, anion transporters, and carbonic anhydrases. Therefore, researchers must be cautious when interpreting their results.

Direcciones Futuras

For research could include the development of more selective inhibitors and investigating the effects of DIDS on other biological systems.

Métodos De Síntesis

The synthesis of DIDS involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with piperidine and ethylamine. The reaction results in the formation of DIDS as a white crystalline powder. The purity of the compound can be improved by recrystallization and purification using various techniques such as column chromatography, HPLC, and TLC.

Propiedades

Nombre del producto |

Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate |

|---|---|

Fórmula molecular |

C15H19Cl2NO5S |

Peso molecular |

396.3 g/mol |

Nombre IUPAC |

ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-3-carboxylate |

InChI |

InChI=1S/C15H19Cl2NO5S/c1-3-23-15(19)10-5-4-8-18(9-10)24(20,21)12-7-6-11(16)13(17)14(12)22-2/h6-7,10H,3-5,8-9H2,1-2H3 |

Clave InChI |

PWRVWZIZWQJOMT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |

SMILES canónico |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

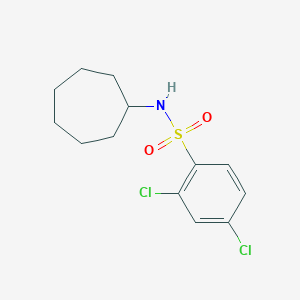

![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)

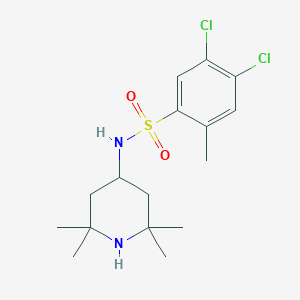

![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

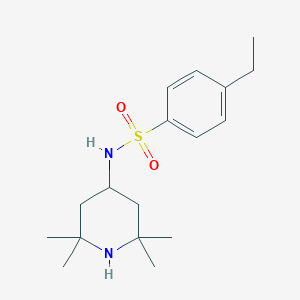

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)

![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)